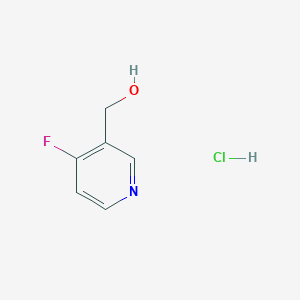

(4-Fluoropyridin-3-yl)methanol hydrochloride

Description

BenchChem offers high-quality (4-Fluoropyridin-3-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoropyridin-3-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoropyridin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJHKCUXCOOXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Fluoropyridin-3-yl)methanol Hydrochloride: A Key Building Block in Modern Drug Discovery

Abstract

(4-Fluoropyridin-3-yl)methanol hydrochloride is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom and a hydroxymethyl group on the pyridine scaffold provides a versatile synthon for introducing unique electronic and structural properties into target molecules. This guide offers a comprehensive overview of the compound's chemical structure, physicochemical properties, a validated synthesis protocol, and its applications in drug discovery. It is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable intermediate.

The Strategic Imperative of Fluorinated Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug design, present in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and allows for salt formation, enhancing aqueous solubility. The introduction of a fluorine atom onto this ring is a cornerstone of modern medicinal chemistry, imparting a range of beneficial property modulations.

The C-F bond is exceptionally strong and the fluorine atom is the most electronegative element, yet it is relatively small (a minimal steric isostere of hydrogen). This unique combination allows for subtle but profound changes in a molecule's profile.[1] Specifically, strategic fluorination can:

-

Modulate Basicity: A fluorine atom on the pyridine ring withdraws electron density, lowering the pKa of the pyridine nitrogen. This can be critical for tuning a drug candidate's ionization state at physiological pH, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhance Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[2]

-

Improve Binding Affinity: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.[1][2]

-

Tune Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[1][2]

(4-Fluoropyridin-3-yl)methanol hydrochloride provides these advantages in a synthetically accessible package. The hydroxymethyl group at the 3-position serves as a versatile handle for subsequent chemical transformations, making it a highly valuable intermediate for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

The hydrochloride salt form ensures the compound is typically a stable, crystalline solid that is easier to handle and weigh than its freebase form, which may be an oil or a less stable solid.[3][4]

Core Properties

| Property | Value | Source/Comment |

| IUPAC Name | (4-Fluoropyridin-3-yl)methanol hydrochloride | - |

| Molecular Formula | C₆H₇ClFNO | Calculated |

| Molecular Weight | 163.58 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds[3][4] |

| Solubility | Soluble in water and polar organic solvents (e.g., Methanol) | Inferred from similar compounds[4] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[4][5][6] | Hygroscopic; protect from moisture.[4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of (4-Fluoropyridin-3-yl)methanol hydrochloride. The following data are predicted based on established principles of NMR and IR spectroscopy for analogous structures.[7][8][9][10]

-

¹H NMR (400 MHz, D₂O): The spectrum in a protic solvent like D₂O will show exchange for the alcohol and amine protons.

-

δ ~8.5-8.7 ppm (d, 1H, H-6): Doublet, coupled to H-5.

-

δ ~8.4-8.6 ppm (s, 1H, H-2): Singlet (or very narrow doublet due to small H-F coupling).

-

δ ~7.5-7.7 ppm (t, 1H, H-5): Appears as a triplet due to coupling to both H-6 and the fluorine at C-4.

-

δ ~4.8 ppm (s, 2H, -CH₂OH): Singlet for the methylene protons.

-

-

¹³C NMR (100 MHz, D₂O): The spectrum will be characterized by large one-bond and smaller two- and three-bond C-F coupling constants.

-

δ ~160-165 ppm (d, ¹JCF ≈ 240-260 Hz, C-4): Large doublet for the carbon directly attached to fluorine.

-

δ ~145-150 ppm (d, ³JCF ≈ 5-10 Hz, C-2): Doublet due to three-bond coupling.

-

δ ~140-145 ppm (d, ³JCF ≈ 10-15 Hz, C-6): Doublet due to three-bond coupling.

-

δ ~125-130 ppm (d, ²JCF ≈ 15-20 Hz, C-5): Doublet due to two-bond coupling.

-

δ ~120-125 ppm (d, ²JCF ≈ 20-25 Hz, C-3): Doublet for the carbon bearing the methanol group.

-

δ ~55-60 ppm (s, -CH₂OH): Singlet for the methylene carbon.

-

-

¹⁹F NMR (376 MHz, D₂O):

-

A single resonance is expected, with its chemical shift dependent on the reference standard used.

-

-

FTIR (KBr Pellet):

-

3200-3400 cm⁻¹ (broad): O-H stretch from the alcohol group.

-

2400-2800 cm⁻¹ (broad): N-H stretch from the pyridinium hydrochloride.

-

~1600 cm⁻¹: Aromatic C=C and C=N stretching vibrations.

-

1200-1250 cm⁻¹ (strong): C-F stretch.

-

~1050 cm⁻¹: C-O stretch from the primary alcohol.

-

-

Mass Spectrometry (ESI+):

-

Expected m/z for the free base [M+H]⁺: 128.0506.

-

Synthesis and Purification Protocol

The synthesis of (4-Fluoropyridin-3-yl)methanol hydrochloride can be approached from commercially available precursors. A robust and logical pathway involves the reduction of a corresponding carboxylic acid ester, which can be synthesized via nucleophilic aromatic substitution (SNAr). The SNAr reaction is particularly effective on pyridine rings activated by electron-withdrawing groups.[1]

Synthetic Workflow

The proposed two-step synthesis starts from methyl 4-chloronicotinate. The chloro- group is a suitable leaving group for SNAr with a fluoride source, and the ester at the 3-position can be selectively reduced to the primary alcohol.

Caption: Proposed synthetic pathway for (4-Fluoropyridin-3-yl)methanol hydrochloride.

Detailed Experimental Protocol

Causality Behind Experimental Choices:

-

Step 1 (Fluorination): Cesium fluoride (CsF) is chosen as the fluoride source due to its higher reactivity compared to other alkali metal fluorides in polar aprotic solvents like DMSO.[1] The high temperature is necessary to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring.

-

Step 2 (Reduction): Lithium borohydride (LiBH₄) is a milder reducing agent than LiAlH₄, providing excellent selectivity for the reduction of the ester in the presence of the fluorinated pyridine ring, thereby minimizing the risk of defluorination or ring reduction. Tetrahydrofuran (THF) is the preferred solvent.

-

Step 3 (Salt Formation): The use of a solution of HCl in an organic solvent (like dioxane or diethyl ether) allows for the clean precipitation of the hydrochloride salt from a non-polar medium, ensuring a high-purity, crystalline product that is easy to isolate by filtration.

Protocol:

-

Step 1: Synthesis of Methyl 4-fluoronicotinate a. To a dry round-bottom flask under an inert nitrogen atmosphere, add anhydrous cesium fluoride (5.0 eq) and dry dimethyl sulfoxide (DMSO). b. Add methyl 4-chloronicotinate (1.0 eq) to the suspension. c. Heat the reaction mixture to 120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.[11] d. Upon completion, cool the mixture to room temperature and pour it into ice-water. e. Extract the aqueous phase with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography.

-

Step 2: Synthesis of (4-Fluoropyridin-3-yl)methanol a. Dissolve the purified methyl 4-fluoronicotinate (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add lithium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C. d. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours until the starting material is consumed (monitored by TLC). e. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. f. Extract the mixture with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude alcohol (free base).

-

Step 3: Formation of the Hydrochloride Salt a. Dissolve the crude (4-Fluoropyridin-3-yl)methanol in a minimal amount of diethyl ether. b. To this solution, add a 4 M solution of HCl in dioxane (1.1 eq) dropwise with stirring. c. A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield (4-Fluoropyridin-3-yl)methanol hydrochloride.

Purification and Validation

The final product's identity and purity must be rigorously confirmed. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be employed for further purification if necessary. The self-validating aspect of this protocol is the final analytical check: the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the synthesized material must match the predicted profile detailed in Section 2.2. Purity should be assessed by HPLC, typically aiming for >97%.

Applications in Drug Discovery and Development

(4-Fluoropyridin-3-yl)methanol hydrochloride is not an active pharmaceutical ingredient itself but rather a critical intermediate. Its bifunctional nature—a nucleophilic alcohol and an electronically-tuned pyridine ring—allows for its seamless integration into larger molecules.

Key Synthetic Transformations:

-

Etherification: The primary alcohol can be readily converted into an ether via Williamson ether synthesis or Mitsunobu reaction, allowing it to be linked to other fragments of a target molecule.

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing alternative functional handles for amide bond formation, reductive amination, or other C-C bond-forming reactions.

-

Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂) transforms it into an electrophilic center for nucleophilic substitution reactions.

Caption: Role as a versatile intermediate in synthetic drug development pathways.

This building block is particularly relevant in the synthesis of inhibitors for kinases, proteases, and other enzyme targets where a fluorinated aromatic ring can occupy a specific hydrophobic pocket while the rest of the molecule establishes key polar contacts. Its use is exemplified in the development of selective serotonin reuptake inhibitors (SSRIs), where related fluorinated phenyl piperidine structures are crucial for activity.[12]

Safety, Handling, and Storage

As with all laboratory chemicals, (4-Fluoropyridin-3-yl)methanol hydrochloride must be handled with appropriate care. The safety profile is inferred from SDS documentation for structurally similar halo-pyridine derivatives.[3][5][13]

-

Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5][6]

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[3][4][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][6]

-

-

Storage:

Conclusion

(4-Fluoropyridin-3-yl)methanol hydrochloride stands out as a high-value, strategically designed building block for modern chemical synthesis. Its structure provides a unique combination of features: a metabolically robust fluoropyridine ring for tuning pKa and engaging in specific binding interactions, and a versatile hydroxymethyl handle for straightforward elaboration. The reliable synthetic protocol and clear characterization profile outlined in this guide empower researchers and drug development professionals to confidently incorporate this synthon into their discovery programs, accelerating the development of next-generation therapeutics and agrochemicals.

References

- Thermo Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2023).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoropyridine Hydrochloride.

- Cherry, K. et al. (n.d.).

- Sigma-Aldrich. (n.d.). (3-fluoropyridin-4-yl)methanol.

- Sigma-Aldrich. (n.d.). (4-Chloropyridin-3-yl)methanol hydrochloride.

- The Royal Society of Chemistry. (n.d.).

- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.

- Journal of Medicinal Chemistry. (2018). Fluorine in drug discovery: Role, design and case studies.

- Fluorochem. (n.d.). (3-Chloropyridin-4-yl)methanol.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics, 29(9), 2176-2180.

- Derr, K. F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- BenchChem. (2025). Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.

- Undheim, K., & Benneche, T. (n.d.).

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 4-Fluoropyridine Hydrochloride | 39160-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. (3-fluoropyridin-4-yl)methanol | 870063-60-8 [sigmaaldrich.com]

Precision in Pyridine Scaffolds: Navigating the Identity and Utility of 4-Fluoro-3-Hydroxymethylpyridine HCl

Executive Summary

The pyridine methanol scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile linker and polar modulator. However, the introduction of fluorine at the 4-position creates a unique electronic and steric environment that complicates both synthesis and procurement. This guide addresses the critical identification challenges surrounding 4-fluoro-3-hydroxymethylpyridine HCl , provides a validated synthetic workflow, and outlines its utility in optimizing drug-like properties.

Part 1: The Identity Crisis – CAS Number Verification

In the procurement of fluorinated pyridines, positional isomerism is the primary source of error. Databases frequently conflate the 3,4-substitution patterns.

The Core Identifier

For the specific target 4-fluoro-3-hydroxymethylpyridine hydrochloride (also known as (4-fluoropyridin-3-yl)methanol HCl), the definitive commercial identifier is:

| Chemical Entity | CAS Number | Molecular Formula | MW |

| HCl Salt (Target) | 1946021-34-6 | C₆H₆FNO · HCl | 163.58 |

| Free Base | Not widely indexed | C₆H₆FNO | 127.12 |

| Isomer (Warning) | 870063-60-8 | C₆H₆FNO | 127.12 |

Critical Warning: Do NOT purchase CAS 870063-60-8 if your target is the 4-fluoro-3-hydroxymethyl analog. That CAS corresponds to (3-fluoropyridin-4-yl)methanol , where the fluorine and hydroxymethyl groups are reversed. This isomer will fail in structure-activity relationship (SAR) studies designed for the 4-fluoro pharmacophore.

Identification Workflow

Use the following logic to verify your starting material before synthesis or biological testing.

Figure 1: Decision tree for validating 4-fluoro-3-hydroxymethylpyridine procurement.

Part 2: Synthetic Protocol

While the HCl salt is commercially available, in-house synthesis is often required for scale-up or to generate the free base freshly. The most robust route involves the reduction of 4-fluoronicotinic acid or its methyl ester.

Reaction Mechanism & Causality

Direct lithiation of 4-fluoropyridine is hazardous and low-yielding due to the lability of the C4-fluorine to nucleophilic attack (SNAr). Therefore, a reduction strategy is preferred. We utilize a mixed anhydride reduction or ester reduction to avoid harsh conditions that might displace the fluorine.

Validated Protocol: Reduction of Methyl 4-Fluoronicotinate

Reagents:

-

Methyl 4-fluoronicotinate (Precursor)

-

Sodium Borohydride (NaBH₄)

-

Calcium Chloride (CaCl₂) - Activator

-

Solvent: THF/Ethanol (2:1)

Step-by-Step Methodology:

-

Activation: Dissolve Methyl 4-fluoronicotinate (1.0 eq) in anhydrous THF/Ethanol (2:1 ratio). Cool to 0°C.

-

Addition: Add CaCl₂ (1.5 eq) in portions. The calcium salt activates the ester carbonyl, making it more susceptible to hydride attack by the mild reducing agent NaBH₄ [1].

-

Reduction: Add NaBH₄ (2.0 eq) slowly to control hydrogen evolution. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). The 4-fluoro-3-hydroxymethylpyridine (free base) will partition into the organic phase.

-

Salt Formation (Optional): To generate the stable HCl salt (CAS 1946021-34-6), bubble dry HCl gas through the organic layer or treat with 4M HCl in dioxane. The salt precipitates as a white solid.

Figure 2: Chemo-selective reduction pathway avoiding SNAr defluorination.

Part 3: Analytical Profiling & Applications

Physicochemical Properties[1]

| Property | Value (HCl Salt) | Relevance |

| Appearance | White to off-white solid | Indicator of purity (yellowing suggests oxidation) |

| Solubility | High in Water, DMSO, MeOH | Suitable for aqueous bioassays |

| Hygroscopicity | Moderate | Requires storage in desiccator |

| ¹H NMR (D₂O) | δ 8.5 (s, 1H), 8.4 (d, 1H), 7.2 (t, 1H), 4.8 (s, 2H) | Distinctive coupling of F-H at C5 position |

Medicinal Chemistry Utility

-

pKa Modulation: The C4-fluorine atom lowers the pKa of the pyridine nitrogen compared to the non-fluorinated analog. This reduces the basicity, potentially improving membrane permeability and reducing hERG liability [2].

-

Metabolic Blocking: The C4 position of pyridine is a common site for oxidative metabolism (N-oxidation or C-hydroxylation). Fluorine substitution effectively blocks this "soft spot," extending the half-life of the drug candidate.

-

Fragment Linking: The hydroxymethyl group serves as a primary handle for converting the scaffold into ethers, amines (via mesylation/displacement), or aldehydes (via oxidation).

Part 4: Handling & Stability

-

Storage: Store the HCl salt at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and should be used immediately upon generation.

-

Safety: Fluorinated pyridines can be skin irritants. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Stability: Avoid strong bases during storage, as they can trigger self-condensation or polymerization of the free base.

References

-

Brown, H. C., & Rao, B. C. (1956). A new powerful reducing agent—Sodium borohydride in the presence of aluminium chloride and other polyvalent metal halides. Journal of the American Chemical Society, 78(11), 2582-2588. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

ChemScene. (2023). Product Data: (4-Fluoropyridin-3-yl)methanol hydrochloride. Link

-

PubChem. (2023). Compound Summary: (4-Fluoropyridin-3-yl)methanol hydrochloride. Link

A Tale of Two Isomers: A Technical Guide to (4-Fluoropyridin-3-yl)methanol and (3-Fluoropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable building blocks. The strategic incorporation of fluorine into a molecular scaffold can profoundly influence a compound's metabolic stability, lipophilicity, pKa, and binding affinity, making it a critical tool in drug design.[1] Among these scaffolds, fluorinated pyridines are of particular interest due to the prevalence of the pyridine motif in pharmaceuticals.[2]

This guide provides an in-depth technical comparison of two closely related positional isomers: (4-Fluoropyridin-3-yl)methanol (Isomer 1) and (3-Fluoropyridin-4-yl)methanol (Isomer 2) . While differing only in the placement of the fluoro and hydroxymethyl groups, these isomers exhibit distinct characteristics in their synthesis, physicochemical properties, and reactivity. Understanding these differences is paramount for researchers aiming to leverage these structures in the rational design of novel therapeutics.

Section 1: Core Structural and Physicochemical Properties

The seemingly subtle shift in substituent positions between Isomer 1 and Isomer 2 leads to notable differences in their fundamental properties. Isomer 2 is well-documented and commercially available, whereas Isomer 1 is significantly less common, with no readily available commercial sources or a registered CAS number as of this guide's publication. This disparity in availability is the first crucial distinction for any research program.

A summary of their key properties is presented below.

Table 1: Comparative Physicochemical Properties

| Property | (4-Fluoropyridin-3-yl)methanol (Isomer 1) | (3-Fluoropyridin-4-yl)methanol (Isomer 2) |

| Structure |  |  |

| CAS Number | Not Assigned | 870063-60-8[3][4] |

| Molecular Formula | C₆H₆FNO | C₆H₆FNO |

| Molecular Weight | 127.12 g/mol | 127.12 g/mol |

| Physical Form | Not Reported (Predicted Solid) | Solid |

| Melting Point | Not Reported | Not Reported |

| Predicted XlogP | Not Reported | 0.1[5] |

| pKa (Pyridine N) | Predicted to be lower than Isomer 2 | Predicted to be higher than Isomer 1 |

The electronic properties of the isomers are a key differentiator. In Isomer 1 , the highly electronegative fluorine atom is at the 4-position, exerting a strong electron-withdrawing effect through both inductive and resonance effects. This significantly decreases the basicity of the pyridine nitrogen. In Isomer 2 , the fluorine atom at the 3-position exerts its influence primarily through a powerful inductive effect, which is attenuated at the more distant nitrogen atom, resulting in a comparatively more basic pyridine ring. This difference in pKa can have profound implications for drug-receptor interactions and pharmacokinetic profiles.

Section 2: Synthesis and Synthetic Strategies

The synthetic accessibility of these two isomers is markedly different, reflecting their respective prevalence in chemical literature and commerce.

Synthesis of (3-Fluoropyridin-4-yl)methanol (Isomer 2)

The synthesis of Isomer 2 is achievable through established methodologies, primarily involving the reduction of a C4 carbonyl group. A reliable route starts from the commercially available 3-Fluoro-4-pyridinecarbaldehyde .

Protocol: Reduction of 3-Fluoro-4-pyridinecarbaldehyde

-

Rationale: This is a standard reduction of an aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering ease of handling. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it requires stricter anhydrous conditions and a more cautious workup.[6][7][8]

-

Methodology:

-

Dissolve 3-Fluoro-4-pyridinecarbaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of water or dilute HCl.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by silica gel chromatography if necessary.

-

An alternative route involves a nucleophilic aromatic substitution (SₙAr) reaction on a nitropyridine precursor, followed by ester reduction.[9]

Proposed Synthesis of (4-Fluoropyridin-3-yl)methanol (Isomer 1)

-

Rationale:

-

Fluorination: The Balz-Schiemann reaction is a classic method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate derived from an amine.[10][11]

-

C-H Functionalization: The C3 position of 4-fluoropyridine is ortho to the ring nitrogen and meta to the fluorine. Directed ortho metalation (DoM) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the C3 position, which is activated by the adjacent nitrogen.[12][13][14] The resulting aryllithium species can then be trapped with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde.

-

Reduction: The final step is a standard aldehyde reduction as described for Isomer 2.

-

This proposed route requires stringent anhydrous and cryogenic conditions for the metalation step and may face challenges with regioselectivity, underscoring the higher synthetic barrier to accessing Isomer 1.

Section 3: Spectroscopic and Analytical Characterization

The distinct substitution patterns of the two isomers result in predictable and diagnostic differences in their NMR spectra. Understanding these differences is crucial for unambiguous characterization.

Table 2: Predicted NMR Spectroscopic Differences

| Nucleus | (4-Fluoropyridin-3-yl)methanol (Isomer 1) | (3-Fluoropyridin-4-yl)methanol (Isomer 2) |

| ¹⁹F NMR | Single resonance. Chemical shift influenced by adjacent hydroxymethyl and ortho-nitrogen. | Single resonance. Chemical shift influenced by two ortho-hydrogens and a meta-nitrogen. |

| ¹H NMR | H2/H6: Doublets with ³JHH and smaller ⁴JHF or ⁵JHF couplings.H5: Doublet with ³JHH and a larger ³JHF coupling.-CH₂-: Singlet or doublet due to coupling with the hydroxyl proton or potential long-range coupling to F. | H2: Singlet or narrow doublet with small ⁴JHF coupling.H5/H6: Doublets with ³JHH and smaller ⁵JHF or ⁴JHF couplings.-CH₂-: Singlet or doublet. |

| ¹³C NMR | C4: Large ¹JCF coupling (~240-260 Hz).C3/C5: Significant ²JCF couplings (~15-25 Hz).C2/C6: Smaller ³JCF couplings (~3-5 Hz). | C3: Large ¹JCF coupling (~240-260 Hz).C2/C4: Significant ²JCF couplings (~15-25 Hz).C5/C6: Smaller ³JCF and ⁴JCF couplings. |

Causality Behind Spectral Differences:

The key to interpreting the spectra lies in the carbon-fluorine (nJCF) and proton-fluorine (nJHF) coupling constants, whose magnitudes are dependent on the number of bonds (n) separating the coupled nuclei.[15][16]

-

¹³C NMR: The carbon directly attached to the fluorine (C4 in Isomer 1, C3 in Isomer 2) will appear as a doublet with a very large one-bond coupling constant (¹JCF). The carbons two bonds away (ortho) will also show significant doublet splitting (²JCF), while three-bond (meta) and four-bond (para) couplings are progressively smaller.[16][17] This provides a definitive fingerprint for the fluorine's position.

-

¹H NMR: Protons ortho or meta to the fluorine will exhibit splitting. A three-bond H-F coupling (³JHF) is typically larger than a four-bond (⁴JHF) or five-bond (⁵JHF) coupling.[18][19] This allows for the assignment of the proton signals relative to the fluorine atom.

Section 4: Reactivity and Applications in Drug Discovery

The electronic and steric differences between the two isomers influence their reactivity and how they can be employed as building blocks in medicinal chemistry.

Reactivity Profile

-

Basicity: As mentioned, the pyridine nitrogen in Isomer 1 is significantly less basic than in Isomer 2 . This will affect its ability to form salts, participate in hydrogen bonding as an acceptor, and interact with metal catalysts in cross-coupling reactions.

-

Hydroxymethyl Group Reactivity: The reactivity of the primary alcohol (e.g., in oxidation to an aldehyde or conversion to a leaving group) is unlikely to be dramatically different between the two, as it is insulated from the ring by a methylene spacer. However, the overall electronic environment of the molecule could influence reaction rates in certain cases.

-

Ring Substitution: The pyridine ring of Isomer 1 is more electron-deficient overall due to the 4-fluoro substituent. This could make it more susceptible to nucleophilic aromatic substitution if an appropriate leaving group were present at the 2- or 6-positions. Conversely, electrophilic substitution would be more disfavored compared to Isomer 2.

Strategic Application in Drug Development

The choice between these isomers allows a medicinal chemist to fine-tune a molecule's properties strategically.[1]

-

Modulating pKa: If a lower pKa is desired to reduce off-target interactions with aminergic receptors or to improve cell permeability, Isomer 1 would be the logical choice. If a higher pKa is needed to form a salt or engage in a specific hydrogen bond with a target protein, Isomer 2 would be preferred.

-

Metabolic Stability: The C-F bond is exceptionally strong and can block sites of oxidative metabolism.[1] Placing the fluorine at either the 3- or 4-position can prevent metabolic attack at that site. The choice would depend on identifying the metabolic "hot spots" of a parent molecule.

-

Binding Interactions: The fluorine atom can act as a weak hydrogen bond acceptor. The different positioning in Isomers 1 and 2 provides distinct vectors for such interactions within a protein binding pocket. Furthermore, the altered dipole moment of the pyridine ring can influence electrostatic or π-stacking interactions.

While specific patents citing these exact molecules are not prevalent, the strategic use of substituted fluoropyridines is widespread in pharmaceuticals for indications ranging from cancer to infectious diseases and central nervous system disorders.[1][20][21]

Conclusion

(4-Fluoropyridin-3-yl)methanol and (3-Fluoropyridin-4-yl)methanol, while isomeric, are far from interchangeable. The primary distinction lies in their availability and synthetic accessibility, with (3-Fluoropyridin-4-yl)methanol (Isomer 2) being a well-documented and commercially available reagent. In contrast, (4-Fluoropyridin-3-yl)methanol (Isomer 1) appears to be a rare chemical that requires a more challenging, multi-step synthesis.

From a medicinal chemistry perspective, the key difference is electronic: the 4-fluoro substituent in Isomer 1 renders the pyridine nitrogen significantly less basic than the 3-fluoro substituent in Isomer 2. This fundamental difference in pKa, along with the distinct spatial arrangement of the functional groups, provides drug discovery professionals with two unique tools to modulate the physicochemical and pharmacokinetic properties of lead compounds. The choice between them will be dictated by the specific design hypothesis, whether it is to alter basicity, block a metabolic site, or establish new binding interactions. This guide serves as a foundational reference to inform that strategic choice.

References

-

Baran, P. (2010). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]

-

Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1866. [Link]

-

García, J., et al. (2013). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(24), 12844–12847. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

-

Mague, J. T. (2023). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry, 27. [Link]

-

Puras, G., et al. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

-

PubChem. 3-Fluoropyridine. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

PubChem. 4-Fluoropyridine. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

PubChem. 4-Fluoropyridine-2-carbaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

-

PubChemLite. (3-fluoropyridin-4-yl)methanol (C6H6FNO). (n.d.). Retrieved March 7, 2024, from [Link]

- Snieckus, V. (1990). Directed ortho metalation. Terpenoid- and steroid-to-alkaloid-type transformations. Chemical Reviews, 90(6), 879-933.

- Suzuki, T. (2017). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.

- Taylor, R. (2016).

- Wakefield, B. J. (1995). Organolithium Methods. Academic Press.

-

Yranzo, G. I., et al. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(7), 2549-2556. [Link]

-

LabSolutions. [(3R,4S)-3-fluoro-4-piperidyl]methanol;hydrochloride. (n.d.). Retrieved March 7, 2024, from [Link]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

-

Pipzine Chemicals. 3-Pyridinemethanol, 4-(Trifluoromethyl). (n.d.). Retrieved March 7, 2024, from [Link]

- Politzer, P., et al. (2001). The C-F Bond as a Hydrogen Bond Acceptor. Journal of the American Chemical Society, 123(19), 4547-4548.

-

ResearchGate. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Retrieved March 7, 2024, from [Link]

- U.S. Patent No. 5,445,763. (1995). 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

-

MasterOrganicChemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). [Link]

-

YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). [Link]

-

YouTube. Lithium aluminum hydride reduction. (2018). [Link]

- University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.).

-

Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Retrieved March 7, 2024, from [Link]

-

Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). [Link]

-

PubMed. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. (2004). [Link]

-

ACS Publications. 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. (2016). [Link]

-

ACS Publications. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (2016). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. (3-Fluoropyridin-4-yl)methanol | [frontierspecialtychemicals.com]

- 4. (3-Fluoropyridin-4-yl)methanol 870063-60-8 [sigmaaldrich.com]

- 5. tandfonline.com [tandfonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. chemscene.com [chemscene.com]

- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. baranlab.org [baranlab.org]

- 15. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Thermodynamic Solubility Profiling of (4-Fluoropyridin-3-yl)methanol Hydrochloride: Aqueous vs. Organic Systems

Executive Summary

In early-stage drug development, the physicochemical profiling of active pharmaceutical ingredients (APIs) dictates downstream formulation strategies. (4-Fluoropyridin-3-yl)methanol hydrochloride (CAS: 1946021-34-6) is a highly functionalized heterocyclic building block. The presence of the highly electronegative fluorine atom significantly modulates the lipophilicity and basicity of the pyridine core. To counteract the poor aqueous solubility typically induced by halogenation, this compound is synthesized as a hydrochloride salt.

This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics and establishes a self-validating experimental protocol for quantifying its solubility across aqueous and organic solvent systems.

Physicochemical Principles: The Causality of Solvation

As an Application Scientist, I approach solubility not merely as an empirical measurement, but as a thermodynamic balance between crystal lattice energy and solvation enthalpy. The solubility profile of (4-Fluoropyridin-3-yl)methanol hydrochloride is governed by three critical structural features:

-

The Hydrochloride Salt Bridge : Like most pyridine hydrochlorides, this compound exhibits a highly stable ionic lattice [1]. In aqueous media, the high dielectric constant of water (

) rapidly overcomes the lattice energy. The exothermic hydration of the pyridinium cation and chloride anion drives the dissolution process, resulting in high aqueous solubility. -

Fluorine Inductive Effect : The fluorine atom at position 4 exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the pyridine nitrogen, lowering the

of the conjugate acid compared to unsubstituted pyridine. While this makes the free base highly lipophilic, the protonated salt form retains excellent aqueous solubility. -

Hydroxymethyl Hydrogen Bonding : The

group at position 3 acts as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents (like methanol and ethanol) by forming a robust hydrogen-bonded network with the solvent molecules.

Thermodynamic cycle of solvation for (4-Fluoropyridin-3-yl)methanol hydrochloride.

Predictive Solubility Matrix: Water vs. Organic Solvents

Based on the dielectric constants of the solvents and the established behavior of functionalized pyridinium salts [2], we can construct a predictive solubility matrix. The ionic nature of the hydrochloride salt renders it virtually insoluble in non-polar organic solvents, while its hydrogen-bonding capacity maximizes solubility in polar protic environments.

| Solvent Category | Solvent | Dielectric Constant ( | Expected Solubility | Mechanistic Rationale |

| Aqueous | Water | 80.1 | Very High (>100 mg/mL) | High |

| Polar Protic | Methanol | 32.7 | High (10 - 50 mg/mL) | H-bond donor/acceptor interactions with the hydroxymethyl group and Cl⁻. |

| Polar Aprotic | DMSO | 46.7 | Moderate (1 - 10 mg/mL) | Good solvation of the cation, but poor solvation of the chloride anion. |

| Polar Aprotic | Dichloromethane | 9.1 | Very Low (<0.1 mg/mL) | Insufficient dielectric constant to dissociate the ionic lattice. |

| Non-Polar | Hexane | 1.9 | Insoluble | Only weak van der Waals forces; cannot overcome ionic bonds. |

Table 1: Thermodynamic solubility predictions based on solvent polarity and hydrogen-bonding capacity.

Experimental Methodology: Thermodynamic Solubility Determination

In drug development, distinguishing between kinetic solubility (often used in early HTS via laser nephelometry) and thermodynamic solubility is paramount [3]. Kinetic solubility merely measures the point of precipitation from a DMSO stock, which can be artificially inflated by supersaturation.

To establish the true equilibrium solubility of (4-Fluoropyridin-3-yl)methanol hydrochloride for formulation purposes, we must utilize the Standardized Shake-Flask Method [4]. This protocol is a self-validating system: by ensuring an excess of solid remains after the equilibration period, we guarantee that the solution is truly saturated.

Step-by-Step Shake-Flask Protocol

-

Preparation of the Solid Phase : Weigh approximately 10-20 mg of (4-Fluoropyridin-3-yl)methanol hydrochloride into a 2.0 mL amber glass HPLC vial. The use of amber glass prevents potential UV-induced degradation of the pyridine ring.

-

Solvent Addition : Add 1.0 mL of the target solvent (e.g., pH 6.8 phosphate buffer, or pure Methanol). Crucial Check: Visually confirm that an excess of undissolved solid is present. If the solution is clear, add more API until a suspension is maintained.

-

Thermodynamic Equilibration : Seal the vials and place them in a temperature-controlled orbital shaker set to 37 ± 0.5 °C (to simulate physiological conditions) or 25 °C (for standard ambient profiling). Agitate at 300 RPM for 24 to 72 hours [5]. The extended timeframe ensures the system overcomes any kinetic barriers to reach true thermodynamic equilibrium.

-

Phase Separation : Remove the vials and centrifuge at 15,000 RPM for 15 minutes at the exact equilibration temperature. Causality: Centrifugation is preferred over filtration for small volumes to avoid API adsorption onto filter membranes, which can artificially lower the measured concentration.

-

Dilution and Quantification : Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to fall within the linear range of the analytical method. Quantify the concentration using HPLC-UV (typically at

nm for the pyridine chromophore) against a pre-established calibration curve.

Workflow for the Standardized Shake-Flask Method to determine thermodynamic solubility.

Conclusion

The solubility profile of (4-Fluoropyridin-3-yl)methanol hydrochloride is a textbook example of leveraging salt formation to dictate physicochemical properties. While the fluorine atom increases the intrinsic lipophilicity of the free base, the hydrochloride salt ensures rapid dissolution in aqueous and polar protic environments. By employing the rigorous shake-flask methodology outlined above, formulation scientists can generate the high-fidelity thermodynamic data required for successful downstream drug development.

References

-

Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Universitat de Barcelona / Pharmaceutical Sciences. URL: [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Pharmaceutical Sciences (2024). URL:[Link]

-

Shake-Flask Solubility Assay - Bienta Bienta / Enamine Biology Services. URL: [Link]

-

Annex 4 - World Health Organization (WHO): Solubility Determination World Health Organization. URL: [Link]

A Technical Guide to the pKa of 4-Fluoropyridine Derivatives: Measurement, Prediction, and Application

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] For researchers working with pyridine-based scaffolds, a common motif in pharmaceuticals, understanding the impact of substitution on basicity is paramount. The introduction of fluorine, a bioisostere for hydrogen, is a widely used strategy in medicinal chemistry to modulate molecular properties.[4][5] This in-depth guide provides a comprehensive overview of the pKa values of 4-fluoropyridine derivatives, detailing both experimental and computational methodologies for their determination. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into protocol selection, execution, and data interpretation to empower rational drug design.

Introduction: The Significance of Pyridine Basicity and Fluorine Substitution

The basicity of the pyridine ring, stemming from the lone pair of electrons on the nitrogen atom, is a key determinant of its molecular interactions.[6][7] The pKa of the corresponding pyridinium ion quantitatively defines this basicity. In a physiological context, where pH is tightly regulated, the pKa dictates the ionization state of a drug.[3][5] This is crucial, as the ionized (protonated) form often exhibits higher aqueous solubility, while the neutral (non-ionized) form is typically more capable of crossing lipophilic cell membranes.[3]

Fluorine substitution is a powerful tool in this context. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group via the inductive effect, which can significantly decrease the electron density on the pyridine nitrogen.[6] This modulation of basicity allows for the fine-tuning of a drug candidate's ADME properties to enhance efficacy and therapeutic outcomes.[2][5] This guide focuses specifically on 4-fluoropyridine derivatives, a class of compounds where the interplay of electronic effects directly impacts the foundational nitrogen atom.

pKa Values of 4-Fluoropyridine and Related Derivatives

The introduction of a fluorine atom at the 4-position of the pyridine ring has a marked effect on its basicity. The parent pyridine molecule has a pKa of approximately 5.25.[8] The strong electron-withdrawing nature of the fluorine substituent reduces the basicity of the nitrogen atom.

| Compound | pKa (Predicted/Experimental) | Reference |

| Pyridine | 5.25 (Experimental) | [8] |

| 4-Fluoropyridine | 4.15 (Predicted) | [8][9] |

| 4-Methylpyridine | 6.02 (Experimental) | [6] |

| 4-Aminopyridine | 9.11 (Experimental) | [6] |

This table illustrates the significant impact of substituents at the 4-position. Electron-donating groups like methyl and amino increase the pKa (increase basicity), while the electron-withdrawing fluorine atom decreases the pKa (decreases basicity).

Experimental Determination of pKa

Accurate experimental determination of pKa values is the gold standard. Two prevalent methods, potentiometric titration and UV-Vis spectrophotometry, offer robust and reliable results when executed correctly.

Methodology 1: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] It involves the gradual addition of a titrant (a strong acid, like HCl, for a basic compound) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is the pH at the half-equivalence point, where half of the pyridine derivative has been protonated.[12]

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[13]

-

Analyte Solution Preparation: Prepare a solution of the 4-fluoropyridine derivative (e.g., 1 mM) in deionized water.[13] If solubility is limited, a co-solvent may be used, but its potential effect on the pKa must be noted.

-

Ionic Strength Control: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the analyte solution to maintain a constant ionic strength throughout the titration.[13] This is crucial because ionic activity can influence pH readings.

-

Inert Atmosphere: Purge the solution with an inert gas like nitrogen before and during the titration.[10][13] This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of basic compounds.

-

Titration Execution: Place the solution in a jacketed vessel to maintain a constant temperature, and immerse the calibrated pH electrode. Add the standardized titrant (e.g., 0.1 M HCl) in small, precise increments using an automated titrator or a calibrated burette.[13] Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum inflection on the curve, which can be precisely located by examining the first or second derivative of the plot (ΔpH/ΔV or Δ²pH/ΔV²).[14] The pKa is the pH value at exactly half the volume of the equivalence point.[12]

-

Why control ionic strength? To minimize changes in the activity coefficients of the ions in solution, ensuring that the measured potential is directly related to the concentration of H+ ions.

-

Why an inert atmosphere? To prevent the absorption of atmospheric CO2, which would react with the basic analyte and introduce a significant error in the determination of the equivalence point.

-

Protocol Validation: A well-defined, sharp inflection point on the titration curve is a primary indicator of a successful and accurate determination.[10][14] Reproducibility across multiple titrations further validates the result.

Methodology 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore whose absorbance spectrum changes upon protonation.[6][11] It is particularly useful for determining the pKa of substances available only in small quantities or with low solubility. The principle relies on Beer-Lambert law, where the measured absorbance is used to determine the relative concentrations of the ionized and non-ionized species at various pH values.

-

Wavelength Selection (λmax): Prepare two stock solutions of the 4-fluoropyridine derivative at the same concentration. Acidify one to a very low pH (e.g., pH 1-2) to ensure it is fully protonated (BH+ form). Basify the other to a high pH (e.g., pH 10-11) to ensure it is fully in its neutral form (B). Scan both solutions across the UV-Vis spectrum to find the wavelengths of maximum absorbance (λmax) for both species. Identify a wavelength where the difference in absorbance between the two forms is maximal.

-

Buffer Preparation: Prepare a series of buffer solutions spanning the expected pKa range (e.g., from pH 3 to pH 5 for 4-fluoropyridine).

-

Sample Preparation: Prepare a series of solutions by adding a constant, known amount of the analyte stock solution to each buffer solution.

-

Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined λmax.[15] Also measure the absorbance of the fully acidic (A_acid) and fully basic (A_base) solutions.

-

Data Analysis: The pKa can be determined graphically by plotting absorbance versus pH, which yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa.[11][16] Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([BH+]/[B]) Where the ratio of the protonated form [BH+] to the neutral form [B] can be calculated from the absorbance values: ([BH+]/[B]) = (A_base - A) / (A - A_acid), where A is the absorbance at a given pH. Plotting log(([A_base - A]) / (A - A_acid)) vs. pH gives a straight line where the x-intercept is the pKa.[16]

-

Why use buffers? To precisely control the pH of each sample, allowing for the accurate determination of the ratio of ionized to non-ionized species.

-

Why find λmax? To ensure maximum sensitivity and minimize errors in absorbance measurements.

-

Protocol Validation: The presence of a sharp isosbestic point (a wavelength where the absorbance of all samples remains constant, regardless of pH) in an overlay of all spectra is a strong indicator that only two species (the acid and its conjugate base) are in equilibrium, validating the experiment.

Experimental Workflow Diagram

Caption: Comparative workflows for experimental pKa determination.

Computational Prediction of pKa

While experimental methods provide definitive values, computational approaches are invaluable for high-throughput screening and for guiding synthetic efforts in the early stages of drug discovery.[17][18] Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can predict pKa values with increasing accuracy.[19][20]

The 'Why' of Computational Methods

These methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is then derived directly from this energy value. The process typically involves a thermodynamic cycle that breaks down the calculation into more manageable, and computationally feasible, steps.

A Practical Computational Workflow

-

Structure Optimization: The 3D structures of both the neutral pyridine derivative (B) and its protonated form (BH+) are computationally optimized to find their lowest energy conformations. This is typically done first in the gas phase.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the free energy.[19]

-

Solvation Energy Calculation: The free energy of solvation for each species (B, BH+, and H+) is calculated using a continuum solvation model (e.g., CPCM, IPCM, or PCM).[19] This step is critical as it accounts for the stabilizing effect of the solvent (usually water) on the charged species.

-

pKa Calculation: The pKa is calculated using the following equation: pKa = (G°(B) + G°(H+) - G°(BH+)) / (2.303 * RT) Where G° represents the total Gibbs free energy in solution for each species. The workflow relies on an accurate, experimentally determined value for the solvation free energy of the proton (G°(H+)).

Computational Workflow Diagram

Caption: A generalized workflow for computational pKa prediction.

Conclusion

The pKa of 4-fluoropyridine derivatives is a fundamental property that dictates their behavior in biological systems. For medicinal chemists and drug developers, the ability to both accurately measure and reliably predict this value is essential for success. Potentiometric titration and UV-Vis spectrophotometry represent robust, validated experimental approaches, each with its own advantages. Complementing these are powerful computational methods that accelerate the design-test-learn cycle. By integrating these techniques, researchers can rationally design molecules with optimized physicochemical properties, increasing the likelihood of developing effective and safe therapeutics.

References

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. (2024). ACS Publications. [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery. (2007). PMC. [Link]

-

4-Fluoropyridine | C5H4FN. PubChem. [Link]

-

Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). DigitalCommons@UNO. [Link]

-

Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PMC. [Link]

-

Fluorinated Protein−Ligand Complexes: A Computational Perspective. (2024). Refubium - Freie Universität Berlin. [Link]

-

An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. (2018). PMC. [Link]

-

Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. (2020). RSC Publishing. [Link]

-

Experiment 13 POTENTIOMETRIC TITRATION OF ACID-BASE. National Taiwan University. [Link]

-

First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. (2022). MDPI. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022). MDPI. [Link]

-

EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

-

UV-Vis Spectrometry, pKa of a dye. University of California, Santa Cruz. [Link]

-

Determination of the pKa values of some pyridine derivatives by computational methods. (2018). Bulgarian Chemical Communications. [Link]

-

Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl). (2024). ACS Publications. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Effect of Substituents On Basicity of Pyridine. Scribd. [Link]

-

Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. [Link]

-

pKa of a dye: UV-VIS Spectroscopy. Tripod. [Link]

-

Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021). Taylor & Francis Online. [Link]

-

Spectrophotometric Determination of pKa and Log P of Risperidone. (2017). Journal of Applied Pharmaceutical Science. [Link]

-

Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018). RSC Publishing. [Link]

-

What is pKa and how is it used in drug development?. (2023). Pion Inc.. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. What is pKa and how is it used in drug development? [pion-inc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-Fluoropyridine | 694-52-0 [chemicalbook.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. scispace.com [scispace.com]

- 15. hi-tec.tripod.com [hi-tec.tripod.com]

- 16. ishigirl.tripod.com [ishigirl.tripod.com]

- 17. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 19. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bcc.bas.bg [bcc.bas.bg]

(4-Fluoropyridin-3-yl)methanol Hydrochloride: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of (4-Fluoropyridin-3-yl)methanol hydrochloride (CAS No: 1946021-34-6), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a hydroxymethyl group onto the pyridine scaffold presents a unique combination of properties that are highly valuable for the development of novel therapeutic agents. This document will delve into the chemical identity, physicochemical properties, a proposed synthetic route, and the potential applications of this compound, with a focus on its role as a key building block in the design of innovative pharmaceuticals. Safety and handling protocols are also addressed to ensure its proper use in a research setting.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure in medicinal chemistry. The introduction of a fluorine atom into a drug candidate is a well-established strategy to enhance its pharmacological profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to target proteins.[3]

(4-Fluoropyridin-3-yl)methanol hydrochloride combines these advantageous features. The 4-fluoro substituent can significantly influence the electronic properties of the pyridine ring, while the 3-hydroxymethyl group provides a crucial handle for further chemical modification and derivatization. This unique arrangement makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Chemical Identity and Physicochemical Properties

While extensive experimental data for (4-Fluoropyridin-3-yl)methanol hydrochloride is not widely available in public literature, its fundamental properties can be summarized based on supplier information and computational predictions.

| Property | Value | Source |

| Chemical Name | (4-Fluoropyridin-3-yl)methanol hydrochloride | ChemScene |

| CAS Number | 1946021-34-6 | ChemScene |

| Molecular Formula | C₆H₇ClFNO | ChemScene |

| Molecular Weight | 163.58 g/mol | ChemScene |

| Synonyms | None commonly reported | - |

| Storage | Sealed in dry, 2-8°C | ChemScene |

Table 1: Chemical and Physical Properties of (4-Fluoropyridin-3-yl)methanol hydrochloride.

Synthesis and Characterization

A detailed, peer-reviewed synthesis of (4-Fluoropyridin-3-yl)methanol hydrochloride is not readily found in the literature, suggesting its status as a relatively novel compound. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related fluorinated pyridine derivatives.

Proposed Synthetic Pathway

A potential synthetic approach could start from a commercially available substituted pyridine, followed by a series of functional group transformations to introduce the fluoro and hydroxymethyl groups at the desired positions. One possible route is outlined below:

Caption: A potential synthetic route to (4-Fluoropyridin-3-yl)methanol hydrochloride.

Causality behind Experimental Choices:

-

Step 1: Fluorination: The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring via a diazonium salt intermediate derived from an amino group.[4]

-

Step 2: Bromination: N-Bromosuccinimide (NBS) with a radical initiator like AIBN is a standard method for the selective bromination of a benzylic methyl group.

-

Step 3: Acetate Formation: Nucleophilic substitution of the bromide with potassium acetate provides a stable intermediate that can be easily purified.

-

Step 4: Hydrolysis: Basic or acidic hydrolysis of the acetate ester will yield the desired primary alcohol.

-

Step 5: Hydrochloride Salt Formation: Treatment of the free base with hydrochloric acid in an appropriate solvent like diethyl ether will precipitate the hydrochloride salt, which often has improved stability and handling properties compared to the free base.[5]

Characterization

The structural confirmation of the synthesized (4-Fluoropyridin-3-yl)methanol hydrochloride would rely on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns and chemical shifts would be influenced by the fluorine substituent.

-

¹³C NMR: Would reveal the number of unique carbon environments. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, and its chemical shift would be indicative of its electronic environment.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretch, C-F stretch, and the aromatic C-H and C=C/C=N stretches of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

(4-Fluoropyridin-3-yl)methanol hydrochloride is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the primary alcohol allows for a variety of chemical transformations.

Caption: Derivatization and potential therapeutic targets.

Field-Proven Insights:

-

Ester and Ether Formation: The hydroxyl group can be readily converted into esters and ethers, allowing for the exploration of a wide range of substituents to probe structure-activity relationships (SAR).

-

Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid opens up further synthetic possibilities, including reductive amination to form substituted amines or amide bond formation.

-

Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂) creates an electrophilic center for nucleophilic substitution reactions.

The fluorinated pyridine scaffold is a common feature in many biologically active compounds, including kinase inhibitors, GPCR modulators, and ion channel blockers. Therefore, derivatives of (4-Fluoropyridin-3-yl)methanol hydrochloride are promising candidates for screening against these and other important drug targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (4-Fluoropyridin-3-yl)methanol hydrochloride is not widely available, general precautions for handling fluorinated pyridine derivatives should be followed.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

(4-Fluoropyridin-3-yl)methanol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core and a reactive hydroxymethyl group provides a powerful tool for the synthesis of novel compounds with the potential for enhanced pharmacological properties. While detailed experimental data is currently limited, the proposed synthetic route and characterization methods provide a solid foundation for its use in research. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

References

- Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- PubChem. (n.d.). Compound Summary for CID 134129646, ((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information.

- PubChem. (n.d.). Compound Summary for CID 91825876, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information.

- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

- Shafiq, N., et al. (2023). One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities. Future Medicinal Chemistry.

- BLDpharm. (n.d.). (6-Chloro-4-fluoropyridin-3-yl)methanol.

- Science Publishing Group. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.

- Reddit. (2024, June 25). 4-FluoroPyridine Synthesis. r/chemhelp.

- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

- Begum, J., et al. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(15), 4948.

- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- Dolenc, M. S. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules, 22(3), 434.

- Google Patents. (n.d.). CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol.

- Undheim, K., & Benneche, T. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(9), 3245-3250.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Pharma Inventor Inc. (n.d.). Patents & Publications.

- Benchchem. (n.d.). (R)-(3-Fluoropyrrolidin-3-YL)methanol.

- LGC Standards. (n.d.). ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol.

- PubChemLite. (n.d.). (4-fluoro-3-methylpiperidin-4-yl)methanol hydrochloride (C7H14FNO).

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoropyridine Hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 5. reddit.com [reddit.com]

Navigating the Safety Landscape of (4-Fluoropyridin-3-yl)methanol hydrochloride: A Technical Guide for Researchers

An In-depth Examination of Hazard Identification, Safe Handling, and Emergency Protocols for a Key Pharmaceutical Building Block

As the landscape of pharmaceutical research and development continues to evolve, the demand for novel heterocyclic building blocks intensifies. Among these, fluorinated pyridine derivatives have garnered significant attention for their unique electronic properties and their ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. (4-Fluoropyridin-3-yl)methanol hydrochloride, a key intermediate, presents both immense potential and a specific set of safety challenges that require a thorough understanding and meticulous handling.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety data associated with (4-Fluoropyridin-3-yl)methanol hydrochloride (CAS No. 1946021-34-6). In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from the SDS of structurally analogous compounds, including other fluorinated pyridines and their hydrochloride salts. This approach allows for an informed assessment of the potential hazards and the implementation of robust safety protocols.

Compound Identification and Chemical Properties

(4-Fluoropyridin-3-yl)methanol hydrochloride is a solid, organic compound with the molecular formula C₆H₇ClFNO and a molecular weight of approximately 163.58 g/mol .[1] Its structure, featuring a fluorinated pyridine ring and a hydroxymethyl group, suggests its utility as a versatile building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1946021-34-6 | ChemScene[1] |

| Molecular Formula | C₆H₇ClFNO | ChemScene[1] |

| Molecular Weight | 163.58 | ChemScene[1] |

| Physical Form | Solid | Sigma-Aldrich |

Hazard Identification and Classification

Based on the analysis of related chemical structures, (4-Fluoropyridin-3-yl)methanol hydrochloride is anticipated to present the following hazards. It is crucial to handle this compound with the assumption that it is hazardous until its toxicological properties have been fully investigated.

-

Acute Oral Toxicity: Similar pyridine hydrochloride salts are classified as harmful if swallowed.[2] Ingestion may lead to symptoms such as headache, dizziness, nausea, and vomiting.[3]

-

Skin Corrosion/Irritation: Many pyridine derivatives can cause skin irritation.[3] Prolonged or repeated contact should be avoided.

-

Serious Eye Damage/Irritation: This class of compounds is often irritating to the eyes, with the potential to cause serious eye irritation.[2]

-